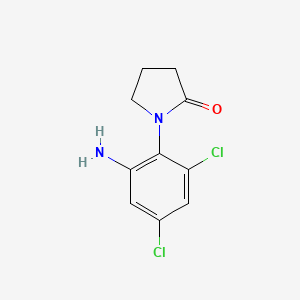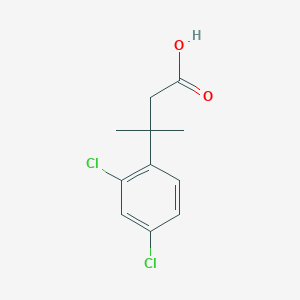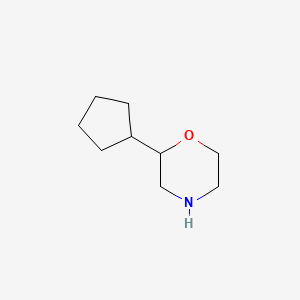
2-Cyclopentylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylmorpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a cyclopentyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylmorpholine typically involves the reaction of cyclopentylamine with diethylene glycol. The reaction is carried out under reflux conditions, and the product is purified through distillation. Another method involves the cyclization of N-cyclopentyl-2-aminoethanol in the presence of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reactions but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylmorpholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
2-Cyclopentylmorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Morpholine: The parent compound, which lacks the cyclopentyl substitution.
N-Methylmorpholine: A derivative with a methyl group instead of a cyclopentyl group.
2-Cyclohexylmorpholine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 2-Cyclopentylmorpholine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other morpholine derivatives may not be suitable.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-cyclopentylmorpholine |
InChI |
InChI=1S/C9H17NO/c1-2-4-8(3-1)9-7-10-5-6-11-9/h8-10H,1-7H2 |
InChI Key |
GWJFRMLLYKFVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


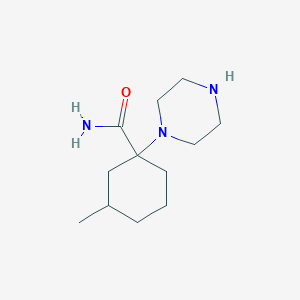
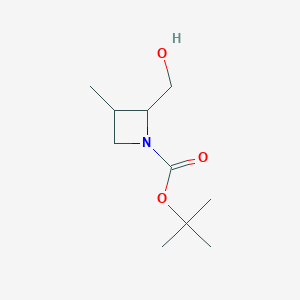
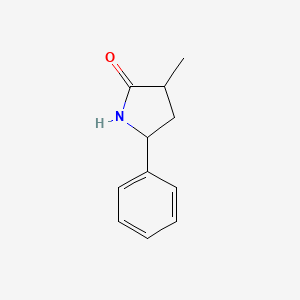
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
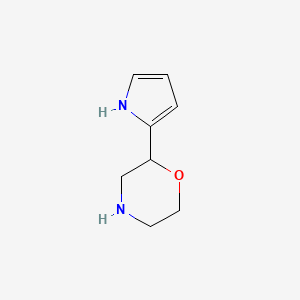
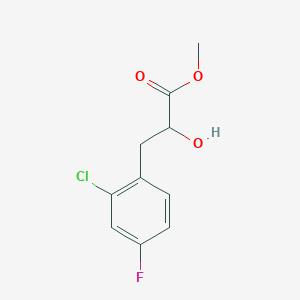
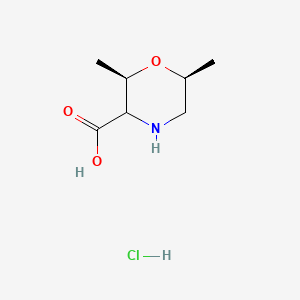
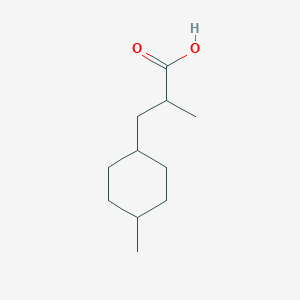
![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
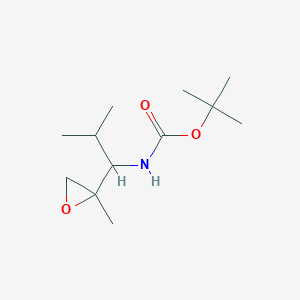
![[4-(2,5-Difluorophenoxy)phenyl]methanol](/img/structure/B13522784.png)
